molecular formula C7H15N3O5 B1173450 Tantal(V)nitrid CAS No. 12033-94-2

Tantal(V)nitrid

Numéro de catalogue: B1173450
Numéro CAS: 12033-94-2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Context and Discovery Timeline

The study of tantalum compounds began in 1802 with Anders Ekeberg’s isolation of elemental tantalum. Early confusion between tantalum and niobium persisted until Heinrich Rose’s definitive differentiation in 1844. The synthesis of tantalum nitrides emerged much later, driven by advancements in high-temperature metallurgy.

  • Early 20th Century : Initial reports described TaN and Ta₂N phases, primarily investigated for their refractory properties.
  • Mid-20th Century : Phase diagrams of the Ta-N system were established, revealing stoichiometric variations such as Ta₃N₅ and Ta₅N₆.
  • 21st Century : Innovations in deposition techniques, such as atomic layer deposition (ALD) and plasma-enhanced chemical vapor deposition (PE-CVD), enabled precise control over Ta₃N₅ thin films for photoelectrochemical applications.

Fundamental Chemical Properties and Stoichiometric Variations

Ta₃N₅ exhibits an orthorhombic crystal structure composed of corner-sharing TaN₆ octahedra. Its properties vary significantly with nitrogen content and synthesis conditions:

Table 1: Key Tantalum Nitride Phases

Phase Stoichiometry Structure Electrical Properties
Ta₂N Ta:N = 2:1 Hexagonal Metallic conductor
Ta₃N₅ Ta:N = 3:5 Orthorhombic Semiconductor
Ta₅N₆ Ta:N = 5:6 Hexagonal Insulator
  • Electronic Structure : The valence band of Ta₃N₅ is derived from N 2p orbitals, while the conduction band consists of Ta 5d orbitals. Oxygen impurities and nitrogen vacancies introduce shallow and deep defect states, respectively, influencing charge carrier dynamics.
  • Thermal Stability : Ta₃N₅ decomposes at temperatures above 1,000°C, forming Ta₂N and nitrogen gas.

Relevance in Modern Materials Science and Energy Research

Photoelectrochemical Water Splitting

Ta₃N₅ photoanodes achieve photocurrent densities up to 8.1 mA/cm² at 1.23 V vs. RHE under simulated sunlight, among the highest reported for unmodified nitride semiconductors. Key advances include:

  • Interface Engineering : Heterojunctions with In:GaN and Mg:GaN improve charge separation and injection efficiencies, yielding a solar-to-hydrogen efficiency of 3.46%.
  • Defect Mitigation : Doping with titanium reduces Ta³⁺ deep traps, enhancing carrier mobility and photoconversion efficiency.

Thin-Film Electronics

Ta₃N₅ serves as a diffusion barrier in copper interconnects due to its resistance to electromigration and chemical inertness. ALD-grown Ta₃N₅ films on fluorine-doped tin oxide (FTO) substrates exhibit hole diffusion lengths of ~50 nm, critical for optoelectronic devices.

Photocatalytic Applications

Composite materials, such as Ta₃N₅/W₁₈O₄₉, degrade organic pollutants like Rhodamine B at twice the rate of pure Ta₃N₅, attributed to enhanced charge separation and dye adsorption.

Propriétés

Numéro CAS

12033-94-2

Formule moléculaire

C7H15N3O5

Synonymes

Tantal(V)nitrid

Origine du produit

United States

Applications De Recherche Scientifique

Photocatalytic Water Splitting

Overview : Tantalum(V) nitride is recognized for its potential in photocatalytic applications, particularly in water splitting for hydrogen production. Its n-type semiconductor characteristics and suitable band gap make it an ideal candidate for these processes.

Key Findings :

  • Tantalum(V) nitride exhibits an optical band gap of approximately 2.1 eV, which allows for effective absorption of visible light, facilitating photocatalytic reactions .
  • In a study involving Ba-doped Ta₃N₅ nanorods, researchers achieved a solar-to-hydrogen efficiency of about 15% under optimized conditions .

Table 1: Photocatalytic Performance Metrics

MaterialEfficiency (%)Photocurrent Density (mA/cm²)Band Gap (eV)
Ta₃N₅150.772.1
Ba-doped Ta₃N₅1.5--

Electronics

Overview : Tantalum(V) nitride is utilized in the electronics industry primarily as a thin film material due to its excellent electrical conductivity and thermal stability.

Key Findings :

  • Tantalum(V) nitride films are employed as protective layers in electronic devices, enhancing their durability and performance under harsh conditions .
  • The resistivity of tantalum nitride can be finely tuned through deposition techniques, impacting its application in semiconductor devices .

Table 2: Electrical Properties of Tantalum Nitride Films

Deposition MethodResistivity (µΩ cm)Conductivity (S/cm)
HiPIMS2513.98
RF-Sputtering1079.34

Protective Coatings

Overview : The corrosion resistance and mechanical properties of tantalum(V) nitride make it suitable for protective coatings in various industrial applications.

Key Findings :

  • Coatings of tantalum nitride significantly reduce corrosion currents compared to traditional materials like gold, with reductions observed up to 91% under specific conditions .
  • The application of high-power impulse magnetron sputtering (HiPIMS) results in coatings with superior properties due to increased densification and reduced grain size .

Case Study : A comparative study on the corrosion resistance of tantalum nitride coatings revealed that HiPIMS-deposited coatings exhibited lower corrosion rates than those produced by conventional methods, demonstrating their effectiveness in prolonging the lifespan of components exposed to corrosive environments.

Pigments

Overview : Tantalum(V) nitride is being explored as a pigment alternative due to its unique color properties and environmental benefits compared to cadmium-based pigments.

Key Findings :

  • Research indicates that tantalum(V) nitride pigments can provide vibrant colors while being less toxic than traditional cadmium pigments .
  • The incorporation of tantalum(V) nitride into pigment formulations has shown promising results in enhancing color stability and brightness.

Table 3: Comparison of Pigment Properties

Pigment TypeColor StabilityToxicity Level
Cadmium-basedModerateHigh
Tantalum(V) NitrideHighLow

Méthodes De Préparation

Process Parameters

  • Temperature : 280–450°C (optimal substrate temperature).

  • Pressure : 0.2–2.0 Torr (low-pressure CVD regime).

  • Nitrogen Source : Ammonia (NH₃) at 30 sccm, with a carrier gas (N₂) flow of 150 sccm.

  • Deposition Rate : 150–530 Å/min, depending on precursor ratios and temperature.

The resulting films are cubic TaN with marginal crystallinity, which improves upon annealing at 500°C under nitrogen. Substrates like silicon, silicon oxide, and copper are compatible, making this method suitable for semiconductor applications.

Table 1: CVD Parameters and Outcomes

Precursor SystemTemperature (°C)Pressure (Torr)Deposition Rate (Å/min)Crystallinity
[(C₂H₅)₂N]₃Ta≡NC₂H₅ + NH₃340–3841.5150–530Cubic (enhanced post-annealing)
TaCl₅ + NH₃900–1000AtmosphericN/AHexagonal Ta₃N₅

Solid-State Reaction Using Mesoporous Templates

A reactive template method employs mesoporous graphitic carbon nitride (mpg-C₃N₄) to synthesize Ta₃N₅ nanoparticles. Tantalum precursors react with mpg-C₃N₄ under controlled atmospheres, where the template acts as a carbon and nitrogen source.

Key Variables

  • Temperature : 1023 K (750°C) under NH₃ yields pure Ta₃N₅.

  • Carrier Gas : NH₃ promotes complete nitridation, while N₂ favors mixed carbide-nitride phases (e.g., Ta₂CN).

  • Precursor Ratio : Higher mpg-C₃N₄/Ta ratios increase carbide content (TaC).

XRD and XPS analyses confirm the formation of Ta₃N₅ with a Ta⁵⁺ oxidation state under NH₃, while nitrogen-deficient conditions produce TaN or Ta₂CN. This method enables nanoscale control, with particle sizes below 50 nm.

Table 2: Template-Directed Synthesis Conditions

TemplateTemperature (K)AtmosphereProduct PhaseCrystallite Size (nm)
mpg-C₃N₄1023NH₃Ta₃N₅20–40
mpg-C₃N₄1573N₂Ta₂CN/TaN30–50

Direct Nitridation of Tantalum Metal

Direct nitridation involves heating tantalum metal in nitrogen or ammonia atmospheres. This method is cost-effective for bulk synthesis but requires precise control to avoid impurity phases.

Reaction Conditions

  • Temperature : 900–1200°C.

  • Nitrogen Pressure : 1–10 atm to stabilize Ta₃N₅.

  • Time : 2–24 hours, depending on particle size targets.

The reaction proceeds as:
6Ta+10NH32Ta3N5+15H26 \, \text{Ta} + 10 \, \text{NH}_3 \rightarrow 2 \, \text{Ta}_3\text{N}_5 + 15 \, \text{H}_2
Excess NH₃ prevents oxide contamination, while lower temperatures favor TaN (Ta³⁺).

Comparative Analysis of Methods

Table 3: Method Advantages and Limitations

MethodAdvantagesLimitations
Thermal CVDHigh purity, uniform filmsHigh precursor cost
TemplateNanoscale control, phase tunabilityComplex synthesis setup
Direct NitridationScalability, low costImpurity phases, coarse particles

Q & A

Q. What protocols ensure reproducibility in Ta₃N₅’s sol-gel synthesis for nanoparticle fabrication?

  • Methodological Answer : Standardize precursor ratios (TaCl₅:urea = 1:10) and aging times (24–48 hrs). Characterize particle size distribution via dynamic light scattering (DLS) and confirm colloidal stability with zeta potential measurements. Publish detailed Supplementary Information with step-by-step protocols .

Tables for Quick Reference

Property Measurement Technique Key Parameters
BandgapUV-Vis DRS + Tauc Plotλ = 300–800 nm, Kubelka-Munk transformation
Surface DefectsPositron Annihilation SpectroscopyDefect density (cm⁻³), lifetime (ns)
Photocatalytic EfficiencyIPCE MeasurementsMonochromatic light (400–600 nm), 0.1M Na₂SO₄

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